3-Propan-2-ylcyclohex-2-en-1-one

Description

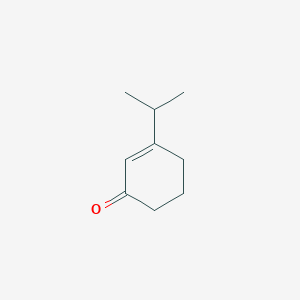

3-Propan-2-ylcyclohex-2-en-1-one (CAS: 6328-22-9) is a cyclic enone derivative with the molecular formula C₉H₁₄O and a molar mass of 138.21 g/mol . Its IUPAC name reflects the presence of a cyclohexenone core (a six-membered ring with a conjugated ketone and a double bond at positions 2 and 3) substituted with a propan-2-yl (isopropyl) group at position 3. Synonyms include 3-isopropylcyclohex-2-enone and 3-(1-methylethyl)-2-cyclohexen-1-one .

Properties

IUPAC Name |

3-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHAVRKJEICQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286061 | |

| Record name | 3-propan-2-ylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-22-9 | |

| Record name | NSC43649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-propan-2-ylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propan-2-ylcyclohex-2-en-1-one can be synthesized through the aldol condensation of acetone. The reaction involves the formation of a β-hydroxy ketone intermediate, which then undergoes dehydration to yield the final product. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the dehydration step.

Industrial Production Methods

In industrial settings, the production of 3-Propan-2-ylcyclohex-2-en-1-one often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-ylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Propan-2-ylcyclohex-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Propan-2-ylcyclohex-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic processes. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 3-propan-2-ylcyclohex-2-en-1-one and two analogous compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Propan-2-ylcyclohex-2-en-1-one | 6328-22-9 | C₉H₁₄O | 138.21 | Isopropyl at C3 |

| 3-(1-Propenyl)-2-cyclohexen-1-one | Not provided | C₉H₁₂O | 136.19 | Propenyl (CH₂CHCH₂) at C3 |

| 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one | Not provided | C₁₀H₁₆O₂* | 168.23* | Hydroxy (-OH) at C2, methyl (-CH₃) at C6, isopropyl at C3 |

Structural and Functional Differences

3-(1-Propenyl)-2-cyclohexen-1-one

- Molecular Formula : C₉H₁₂O (vs. C₉H₁₄O for the target compound) .

- Key Feature : A propenyl group (unsaturated allyl chain) at C3 introduces an additional double bond, reducing hydrogen count by 2 compared to the isopropyl group in the target compound. This unsaturation likely increases reactivity in conjugate addition or cycloaddition reactions.

2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one

- Molecular Formula : Inferred as C₁₀H₁₆O₂ (hydroxy and methyl groups added to the target’s structure) .

- Key Features: Hydroxyl (-OH) at C2: Introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the non-hydroxylated target.

- Implications : The hydroxyl group may make this compound a candidate for chelation or derivatization (e.g., glycosylation in drug design).

Physicochemical and Reactivity Trends

Lipophilicity :

- The isopropyl group in the target compound enhances lipophilicity compared to the propenyl-substituted analog, which has a conjugated system but fewer alkyl chains.

- The hydroxylated derivative (C₁₀H₁₆O₂) is significantly more polar due to the -OH group, reducing lipid solubility .

Reactivity :

- The α,β-unsaturated ketone in all three compounds is prone to nucleophilic attack (e.g., Michael additions). However, steric hindrance from the isopropyl or methyl groups may slow reactions at C3 or C6 positions.

- The propenyl group’s double bond in 3-(1-Propenyl)-2-cyclohexen-1-one could participate in Diels-Alder reactions, a feature absent in the saturated isopropyl analog .

Thermodynamic Stability: The target compound’s isopropyl group may stabilize the enone system via hyperconjugation, whereas the propenyl group’s conjugation with the cyclohexenone ring could lower activation energy for tautomerization or isomerization .

Biological Activity

3-Propan-2-ylcyclohex-2-en-1-one, also known as 2-methyl-3-propan-2-ylcyclohex-2-en-1-one, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Propan-2-ylcyclohex-2-en-1-one is , and it features a cyclohexene ring with a ketone functional group. The presence of the double bond in the cyclohexene structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Propan-2-ylcyclohex-2-en-1-one exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a natural antimicrobial agent in pharmaceuticals and agriculture. The compound's mechanism may involve interactions with bacterial cell membranes or inhibition of key metabolic enzymes due to its ketone functional group.

Anti-inflammatory Effects

The anti-inflammatory properties of 3-Propan-2-ylcyclohex-2-en-1-one have been explored in several studies. It appears to modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This modulation can lead to reduced inflammation in various models, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can reduce reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase . This activity may contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Propan-2-ylcyclohex-2-en-1-one:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 3-Propan-2-ylcyclohex-2-en-1-one against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential for pharmaceutical applications.

- Anti-inflammatory Research : In an animal model of arthritis, treatment with 3-Propan-2-ylcyclohex-2-en-1-one resulted in decreased joint swelling and pain scores compared to control groups. The compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its role in modulating inflammatory responses .

- Antioxidant Evaluation : A study focusing on oxidative stress revealed that administration of 3-Propan-2-ylcyclohex-2-en-1-one led to a marked decrease in lipid peroxidation levels in liver tissues, suggesting its protective role against oxidative damage .

The biological activity of 3-Propan-2-ylcyclohex-2-en-1-one can be attributed to several mechanisms:

Enzyme Interaction : The ketone group may form hydrogen bonds with active sites on enzymes, influencing their activity and potentially modulating metabolic pathways.

Membrane Interaction : Its hydrophobic cyclohexene structure allows for interactions with lipid membranes, which may enhance cellular uptake and bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cyclohexanone | Simple Ketone | Lacks double bond; simpler structure |

| 2-Isopropyl-5-methylcyclohexanone | Cyclohexanone Derivative | Different substituents; similar reactivity |

| 1-Ethyl-2-methylcyclohexene-3-one | Cycloalkene | Methyl instead of propan-2-y; different properties |

This table highlights how 3-Propan-2-ylcyclohex-2-en-1-one stands out due to its specific combination of substituents and functional groups that impart distinct chemical properties and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.